

Discovery and Isolation of 16-Methyloctadecanoic Acid: A Technical Guide

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Compound of Interest

Compound Name: Methyl 16-methyloctadecanoate

Cat. No.: B1615565

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Abstract

16-Methyloctadecanoic acid, also known as anteisononadecanoic acid, is a branched-chain saturated fatty acid belonging to the class of long-chain fatty acids.[1] It has been identified as a constituent of the lipids in various organisms, notably in bacteria and marine sponges. This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of 16-methyloctadecanoic acid. It includes detailed experimental protocols for its extraction and analysis, a summary of its known biological functions, and a discussion of its potential therapeutic applications.

Introduction and Discovery

The discovery of 16-methyloctadecanoic acid is intertwined with the broader exploration of branched-chain fatty acids in the lipids of microorganisms and marine invertebrates. While a singular "discovery" paper for this specific fatty acid is not readily apparent in the historical literature, its identification emerged from systematic studies of the fatty acid composition of various natural sources.

Branched-chain fatty acids of the iso and anteiso series are significant components of membrane lipids in many bacteria and serve as important chemotaxonomic markers.[2][3][4] The occurrence of these fatty acids as major cellular components is a key criterion in the identification and classification of bacteria.[2][4] Early investigations into the fatty acid profiles



of bacteria and marine organisms, such as sponges, led to the characterization of a variety of branched-chain fatty acids, including 16-methyloctadecanoic acid. For instance, it has been reported in marine sponges like Xestospongia muta and Suberites massa.[5]

Table 1: Chemical and Physical Properties of 16-Methyloctadecanoic Acid

Property	Value	Source
Molecular Formula	C19H38O2	[5]
Molecular Weight	298.5 g/mol	[5]
IUPAC Name	16-methyloctadecanoic acid	[5]
Synonyms	Anteisononadecanoic acid, 16- methylstearic acid	[5]
CAS Number	17001-28-4	[5]
Appearance	Solid	-
Classification	Long-chain fatty acid, Methyl- branched fatty acid, Branched- chain saturated fatty acid	[1][5]

Experimental Protocols

The isolation and identification of 16-methyloctadecanoic acid from natural sources involve a multi-step process encompassing lipid extraction, fractionation, and chromatographic and spectroscopic analysis. The following protocols are generalized from methods used for the analysis of fatty acids from bacterial and marine sponge samples.

General Workflow for Isolation and Identification





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Caption: General experimental workflow for the isolation and identification of 16methyloctadecanoic acid.

Detailed Methodologies

- 2.2.1. Lipid Extraction from Bacterial Cells[6][7]
- Cell Harvesting: Centrifuge the bacterial culture to obtain a cell pellet.
- Lipid Extraction (Modified Bligh & Dyer Method):
 - To the cell pellet, add a one-phase mixture of chloroform:methanol:water (1:2:0.8, v/v/v).
 - Vortex thoroughly and allow the extraction to proceed for at least 1 hour at room temperature.
 - Induce phase separation by adding chloroform and water to achieve a final ratio of 2:2:1.8 (chloroform:methanol:water).
 - Centrifuge to separate the phases. The lower chloroform phase contains the total lipids.
 - Carefully collect the lower chloroform phase.
- 2.2.2. Lipid Extraction from Marine Sponges[1]
- Sample Preparation: Freeze-dry the sponge tissue and then grind it into a fine powder.
- Extraction:
 - Extract the powdered sponge tissue with a mixture of chloroform:methanol (2:1, v/v) at room temperature with stirring.
 - Filter the extract and repeat the extraction process on the residue.
 - Combine the filtrates and wash with a 0.9% NaCl solution to remove water-soluble impurities.



- Collect the lower chloroform layer containing the total lipids.
- 2.2.3. Saponification and Methylation to Fatty Acid Methyl Esters (FAMEs)[8]
- · Saponification:
 - Evaporate the solvent from the lipid extract under a stream of nitrogen.
 - Add a solution of 0.5 M KOH in methanol to the dried lipid extract.
 - Heat the mixture at 100°C for 10-15 minutes to saponify the lipids into their potassium salts.
- Methylation:
 - After cooling, add 14% boron trifluoride (BF₃) in methanol.
 - Heat the mixture at 100°C for 5 minutes.
 - Add hexane and water to the mixture and vortex.
 - The upper hexane layer, containing the FAMEs, is collected for analysis.

2.2.4. Purification of FAMEs

For complex mixtures, purification of the FAMEs may be necessary prior to GC-MS analysis.

- Thin-Layer Chromatography (TLC): FAMEs can be separated on silica gel TLC plates using a solvent system such as hexane: diethyl ether (9:1, v/v). The bands corresponding to saturated fatty acid methyl esters can be scraped and eluted.
- Column Chromatography: A silica gel column can be used with a gradient of hexane and diethyl ether to separate different classes of FAMEs.
- 2.2.5. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis[8][9]
- Instrumentation: A gas chromatograph coupled to a mass spectrometer is used.



- Column: A non-polar capillary column (e.g., HP-5ms) is typically employed for FAME analysis.
- Carrier Gas: Helium is commonly used as the carrier gas.
- Temperature Program: A temperature gradient is used to separate the FAMEs. An example program is:
 - Initial temperature: 60°C, hold for 5 minutes.
 - Ramp: Increase to 300°C at a rate of 15°C/min.
 - Hold: Maintain 300°C for 10 minutes.
- Mass Spectrometry: The mass spectrometer is operated in electron ionization (EI) mode, scanning a mass range of m/z 50-550.
- Identification: The mass spectrum of the peak corresponding to 16-methyloctadecanoic acid methyl ester is compared with a reference library (e.g., NIST) for identification. The retention time is also compared with that of a standard, if available.

Table 2: Representative GC-MS Data for Fatty Acid Methyl Esters

Fatty Acid Methyl Ester	Retention Time (min)	Key Mass Fragments (m/z)
Methyl palmitate (16:0)	~14.5	74, 87, 143, 270
Methyl stearate (18:0)	~16.2	74, 87, 143, 298
Methyl 16- methyloctadecanoate	Varies	74, 87, 269, 297, 312

Note: Retention times are approximate and depend on the specific GC conditions. Mass fragments are characteristic ions used for identification.

Biosynthesis and Biological Function Biosynthesis of Anteiso-Fatty Acids

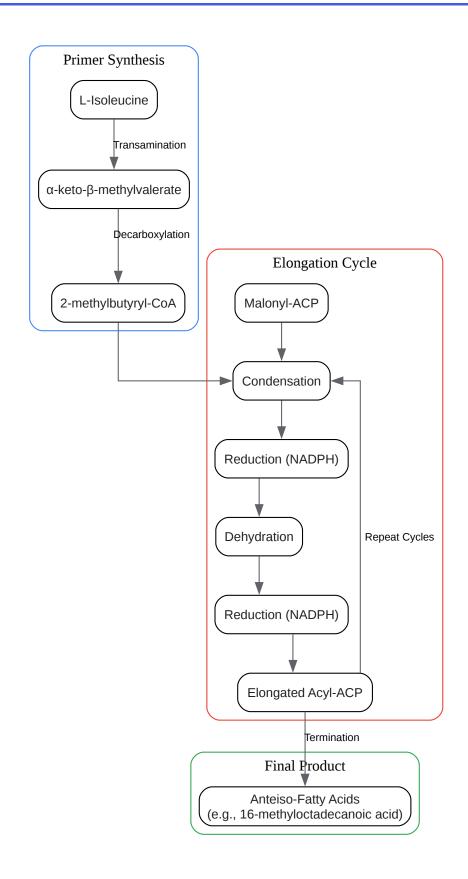


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Anteiso-fatty acids, including 16-methyloctadecanoic acid, are synthesized in bacteria via a pathway that utilizes branched-chain amino acids as primers.[1][2] The biosynthesis of anteiso-fatty acids starts with the amino acid L-isoleucine.





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Caption: Biosynthesis pathway of anteiso-fatty acids in bacteria.



Role in Bacterial Membranes

The primary function of anteiso-fatty acids in bacteria is to regulate the fluidity of the cell membrane. The methyl branch near the end of the acyl chain disrupts the tight packing of the fatty acid chains in the membrane, thereby lowering the melting point of the lipids. This is particularly important for bacteria that live in cold environments, as it allows them to maintain membrane fluidity and function at low temperatures. In contrast to other Gram-positive bacteria that typically have about 40% straight-chain fatty acids, Listeria monocytogenes, for example, has a membrane composed of over 90% branched-chain fatty acids.[10]

Potential Therapeutic Applications

While research specifically on 16-methyloctadecanoic acid is limited, studies on related branched-chain and other fatty acids suggest potential therapeutic applications.

Anticancer Activity: The methyl ester of a closely related compound, 16-methylheptadecanoic acid, has been reported to have activity against skin cancer proteins.[11] Other studies have shown that certain medium-chain fatty acids can induce apoptosis in cancer cells by down-regulating cell cycle regulatory genes and up-regulating genes involved in apoptosis.[5] However, the specific mechanisms and signaling pathways for 16-methyloctadecanoic acid have not been elucidated.

Antimicrobial Activity: Fatty acids are known to possess antimicrobial properties, often by disrupting the bacterial cell membrane.[12] While specific data for 16-methyloctadecanoic acid is scarce, its presence in organisms like marine sponges, which are known for their production of bioactive secondary metabolites, suggests it may play a role in chemical defense.

Conclusion

16-Methyloctadecanoic acid is a naturally occurring branched-chain fatty acid with a significant role in the biology of bacteria and certain marine invertebrates. Its isolation and characterization are achievable through standard lipid analysis techniques, with GC-MS being a powerful tool for its identification. While its primary known function is in the maintenance of membrane fluidity, the potential for other biological activities, such as anticancer and antimicrobial effects, warrants further investigation. This guide provides a foundational resource for researchers interested in exploring the chemistry and biology of this and other related branched-chain fatty acids.



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